molecular formula C16H23NO4 B2688447 (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid CAS No. 269398-83-6

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

Cat. No. B2688447
CAS RN: 269398-83-6
M. Wt: 293.363
InChI Key: JTZSMOJWZPUZGN-CYBMUJFWSA-N
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Description

“®-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.36 .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is stored in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives

The compound and its derivatives have been utilized in the asymmetric synthesis of unsaturated β-amino acid derivatives. A study demonstrated the synthesis of such derivatives through a highly stereoselective conjugate addition of lithium amide to an α,β-unsaturated ester, followed by deallylation and conversion of the resulting secondary amines. This process showcases the compound's utility in synthesizing complex amino acid derivatives with potential applications in medicinal chemistry and drug development (S. Davies, D. R. Fenwick, O. Ichihara, 1997).

Enantioselective Synthesis of Neuroexcitant Analogues

Another research application involved the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, showcasing the compound's role in producing enantiomerically pure substances. The synthesis employed a tert-butoxycarbonyl-protected glycine derivative coupled with other compounds to achieve high enantiomeric excess, indicating its importance in synthesizing bioactive molecules with specific stereochemistry (H. Pajouhesh et al., 2000).

Chain Elongation and Diastereoselective Catalytic Hydrogenation

The compound's derivatives have been applied in reactions for substitutions and chain elongations at specific positions, followed by simultaneous reductive debromination and double-bond hydrogenation. This method leads to enantiomerically pure β-hydroxy-acid derivatives, demonstrating the compound's utility in stereocontrolled synthesis processes (Y. Noda, D. Seebach, 1987).

Preparation of β-Amino Acid Pharmacophores

Research has also focused on the application of asymmetric hydrogenation of enamine esters to prepare a β-amino acid pharmacophore. This approach highlights the compound's role in generating pharmacologically relevant structures with high enantiomeric excess, indicating its potential in drug synthesis and design (M. Kubryk, K. Hansen, 2006).

Safety and Hazards

The compound has been labeled with the signal word “Warning” and has the following precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 . It has the hazard statements H302, H312, and H332 .

properties

IUPAC Name

(3R)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZSMOJWZPUZGN-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid

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